N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Overview
Description
“N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound that contains several functional groups including a furan ring, a thiazole ring, a thiazepane ring, and a carboxamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, thiazole, and thiazepane rings, along with the carboxamide group . These groups would likely contribute to the overall shape and electronic structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan, thiazole, and carboxamide groups . These groups could affect properties such as solubility, melting point, and reactivity .Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . The compound’s interaction with its targets could lead to changes at the molecular level, affecting cellular processes and functions.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound could have similar effects.
Future Directions
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-11-3-5-20-6-9(14-11)12(18)16-13-15-8(7-21-13)10-2-1-4-19-10/h1-2,4,7,9H,3,5-6H2,(H,14,17)(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAQAPCSEWBNEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=NC(=CS2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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